cis-Bicyclo[3.3.0]octane-3,7-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,3a,4,6,6a-hexahydropentalene-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-7-1-5-2-8(10)4-6(5)3-7/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAFQHNGZPQYKFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(=O)CC2CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199666 | |
| Record name | cis-Tetrahydropentalene-2,5(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51716-63-3, 74513-16-9 | |
| Record name | cis-Tetrahydropentalene-2,5(1H,3H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051716633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 74513-16-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139193 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cis-Tetrahydropentalene-2,5(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60199666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-tetrahydropentalene-2,5(1H,3H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.126 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Cis Bicyclo 3.3.0 Octane 3,7 Dione and Its Derivatives
The Weiss Reaction: Foundations and Advancements
The most direct and widely employed method for the synthesis of the cis-bicyclo[3.3.0]octane-3,7-dione core is the Weiss reaction, also known as the Weiss-Cook condensation. orgsyn.orgresearchgate.netchempedia.info This reaction provides a powerful example of a tandem Michael-aldol condensation strategy, efficiently assembling the bicyclic framework in a single pot.
Condensation of Dimethyl 1,3-Acetonedicarboxylate with 1,2-Dicarbonyl Compounds
The archetypal Weiss reaction involves the base-catalyzed condensation of two equivalents of dimethyl 1,3-acetonedicarboxylate with one equivalent of a 1,2-dicarbonyl compound. orgsyn.org In the synthesis of the parent this compound, glyoxal (B1671930) is utilized as the 1,2-dicarbonyl component. orgsyn.orgresearchgate.net The reaction proceeds through a series of steps, initiated by the deprotonation of the diester to form an enolate. This enolate then undergoes a Michael addition to one of the carbonyl groups of the glyoxal. A subsequent intramolecular aldol (B89426) condensation, followed by dehydration, forms a cyclopentenone intermediate. A second equivalent of the diester enolate then adds to the remaining carbonyl group of the original glyoxal unit via another Michael addition. A final intramolecular aldol cyclization and subsequent decarboxylation upon acidic workup yields the desired cis-fused bicyclic dione (B5365651). researchgate.net The initial condensation product is a tetramethyl 3,7-dihydroxybicyclo[3.3.0]octa-2,6-diene-2,4,6,8-tetracarboxylate intermediate, which is then hydrolyzed and decarboxylated to afford the final diketone. orgsyn.org
The versatility of the Weiss reaction is demonstrated by its application to a variety of 1,2-dicarbonyl compounds, leading to a range of substituted cis-bicyclo[3.3.0]octane-3,7-diones. For instance, the condensation with biacetyl (2,3-butanedione) yields cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione. orgsyn.org The reaction has also been successfully performed with other diketones such as benzil, pyridil, and phenanthrenequinone, indicating that steric effects are a significant factor in the success of the condensation. researchgate.net
Optimization Strategies for Large-Scale Preparation
The direct synthesis of cis-bicyclo[3.3.0]octane-3,7-diones via the Weiss reaction has been optimized for large-scale preparations. orgsyn.org A key consideration is the careful control of reaction parameters, as the process is sensitive to experimental details. orgsyn.org One reported large-scale procedure involves the dropwise addition of dimethyl 1,3-acetonedicarboxylate to a cooled methanolic solution of sodium hydroxide (B78521). orgsyn.org After heating to reflux to dissolve the resulting salt, a 40% aqueous solution of glyoxal is added at a rate that maintains the internal temperature at 65°C. orgsyn.org This temperature control is crucial for achieving good yields. wordpress.com Following an overnight stir at room temperature, the intermediate is isolated and then subjected to reflux in the presence of hydrochloric acid and acetic acid to facilitate hydrolysis and decarboxylation, yielding the final product. orgsyn.org The operational simplicity and the cost-effectiveness of the starting materials make this a viable method for producing large quantities of the target compound.
Influence of Reaction Conditions and pH on Yields
The outcome of the Weiss-Cook condensation is highly dependent on the reaction conditions, particularly the pH. The reaction can be carried out under either acidic or alkaline conditions to produce this compound derivatives in good yields. For the condensation of dimethyl 1,3-acetonedicarboxylate with biacetyl, a buffered aqueous solution at pH 8.3, using sodium bicarbonate, has been shown to be effective. orgsyn.org In contrast, the reaction with glyoxal can be successfully performed under more vigorous conditions, such as in refluxing methanol (B129727) with sodium methoxide, which is a notable case where harsher conditions are more effective than milder ones. researchgate.networdpress.com The choice of base is also critical; for instance, sodium hydroxide in methanol is used for the initial condensation with glyoxal in some protocols. orgsyn.org The subsequent hydrolysis and decarboxylation step is typically carried out under acidic conditions, for example, with a mixture of hydrochloric acid and acetic acid. orgsyn.org The reaction is described as a "point reaction," emphasizing its sensitivity to factors like temperature and stirring rate, which can significantly impact the yield. orgsyn.org
Alternative and Multi-Step Synthetic Routes
While the Weiss reaction is the most common method, other synthetic strategies have been explored for the construction of the this compound skeleton and its derivatives. These alternative routes can offer access to specific substitution patterns or serve as valuable mechanistic studies.
Photochemical Approaches to Bicyclic Skeletons
Photochemical reactions represent a powerful tool in organic synthesis for the formation of complex carbocyclic frameworks. While not a direct route to this compound itself, photochemical approaches have been utilized to construct related bicyclic systems. For example, the intramolecular [2+2] photocycloaddition of a suitably substituted cyclopentenone can lead to the formation of a tricyclo[3.3.0.02,8]octan-3-one, which possesses the core bicyclo[3.3.0]octane ring system. Subsequent manipulation of this photoproduct could potentially lead to the desired diketone.
Fragmentation Methodologies for Derivatization
Fragmentation reactions of larger, more complex polycyclic systems can also provide access to the this compound framework. This approach is often employed for the synthesis of derivatives that may be difficult to obtain through direct condensation methods. For example, the oxidative cleavage of a carbon-carbon bond in a suitably functionalized tricyclic or tetracyclic precursor can lead to the formation of the desired bicyclic dione. This strategy allows for the introduction of substituents at specific positions on the bicyclic core, which can then be further elaborated. One such example involves the preparation of 1-substituted this compound derivatives from ethyl cis-3,7-dioxobicyclo[3.3.0]octane-1-carboxylate. arkat-usa.org This precursor can be subjected to various transformations to introduce functionality at the C1 position, demonstrating the utility of derivatization from a pre-formed bicyclic system.
Synthesis of 1-Substituted this compound Derivatives
The synthesis of 1-substituted this compound derivatives is a key area of research, as these compounds serve as versatile precursors for the creation of complex polyquinanes, including molecules with highly strained and pyramidalized double bonds. arkat-usa.org A significant approach to these derivatives starts from ethyl cis-3,7-dioxobicyclo[3.3.0]octane-1-carboxylate. arkat-usa.org
A common synthetic route involves the reaction of ethyl 2,3-dioxopropanoate and dimethyl acetone-1,3-dicarboxylate. arkat-usa.org This reaction, when performed in the presence of sodium bicarbonate in water, yields a mixture of products including key intermediates for 1-substituted derivatives. arkat-usa.org Subsequent hydrolysis and decarboxylation under Krapcho conditions lead to the formation of the desired diketo ester, ethyl 2-methyl-4-oxocyclopent-2-enecarboxylate, alongside other products. arkat-usa.org
To facilitate further modifications, the keto groups of the diketo ester are often protected. For instance, treatment with 2,2-dimethylpropane-1,3-diol in the presence of p-toluenesulfonic acid affords the corresponding acetal (B89532) in high yield. arkat-usa.org This protected intermediate can then undergo reduction, for example with lithium aluminum hydride (LAH), to furnish the corresponding alcohol. arkat-usa.org The alcohol can be subsequently converted to a tosylate, providing a good leaving group for the introduction of various substituents at the 1-position. arkat-usa.org
An alternative strategy for creating 1-substituted derivatives involves the alkylation of intermediates. For example, the bisenol ether of tetra-tert-butyl cis-dioxobicyclo[3.3.0]octane-2,4,6,8-tetracarboxylate can be synthesized from the condensation of glyoxal and di-tert-butyl 3-oxoglutarate (a Weiss reaction). researchgate.net This bisenol ether can then be mono-alkylated, for instance with allyl iodide, and subsequent hydrolysis generates the 2-allyl-substituted this compound. researchgate.net
The following table summarizes the synthesis of various 1-substituted this compound derivatives and their precursors, highlighting the reagents used and the yields obtained.
Table 1: Synthesis of 1-Substituted cis-Bicyclo[3.3.0]octane-3,7-dione Derivatives and Intermediates
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ethyl 2,3-dioxopropanoate and Dimethyl acetone-1,3-dicarboxylate | i) NaHCO3, H2O, r.t., 4 d; ii) NaCl, H2O, DMSO, 180 °C, 4 h | Ethyl 2-methyl-4-oxocyclopent-2-enecarboxylate | 19 | arkat-usa.org |
| Diketoester 22 | 2,2-Dimethylpropane-1,3-diol, p-TsOH, toluene (B28343), reflux, 2 h | Acetal 23 | 90 | arkat-usa.org |
| Acetal 23 | LAH, Et2O, r.t., 1.5 h | Alcohol 24 | 98 | arkat-usa.org |
| Alcohol 24 | TsCl, pyridine, 4 °C, 23 h | Tosylate 25 | 100 | arkat-usa.org |
| Di-tert-butyl 3-oxoglutarate and Glyoxal | Weiss Reaction | Tetra-tert-butyl cis-dioxobicyclo[3.3.0]octane-2,4,6,8-tetracarboxylate | 93 | researchgate.net |
| Bisenol 7b | - | Bisenol ether 9b | 90 | researchgate.net |
| Bisenol ether 9b | i) KH, allyl iodide, -58°C; ii) Hydrolysis | 2-Allyl-cis-bicyclo[3.3.0]octane-3,7-dione | 90 (overall from 9b) | researchgate.net |
Data from cited research articles.
Chemical Reactivity and Derivatization of Cis Bicyclo 3.3.0 Octane 3,7 Dione
Carbonyl Reactivity: Electrophilic and Nucleophilic Transformations
The two ketone groups in cis-bicyclo[3.3.0]octane-3,7-dione are the primary sites for chemical reactions, susceptible to both electrophilic and nucleophilic attacks. The inherent structure of the molecule influences the stereochemical outcome of these transformations.
Under acidic conditions, the carbonyl oxygen can be protonated, activating the carbon for nucleophilic attack. The dione (B5365651) can also form enolates, which are key intermediates in various functionalization reactions. For instance, condensation reactions with 1,2-dicarbonyl compounds, known as the Weiss-Cook reaction, are fundamental to the synthesis of the cis-bicyclo[3.3.0]octane framework itself and its derivatives. researchgate.netorgsyn.org This reaction proceeds through a sequence of aldol (B89426) and Michael reactions.
The carbonyl carbons are electrophilic and readily react with a variety of nucleophiles. Research has shown that this compound and its derivatives can undergo reactions such as:
Olefination: Reaction with phosphorus ylides like (carbethoxyethylidene)triphenylphosphorane (B8803302) to form olefins. researchgate.net
Reaction with Carbon Disulfide: In the presence of a strong base, it can react with carbon disulfide to yield 2-dialkylthio-methylene compounds.
Reduction: The ketone groups can be reduced to alcohols. researchgate.net
Alkylation and Allylation: Formation of enolates followed by reaction with alkyl or allyl halides allows for the introduction of substituents. For example, monoalkylation with allyl iodide can generate 2-allyl-cis-bicyclo[3.3.0]octane-3,7-dione. researchgate.net Bisallylation has also been achieved to produce 2,6- and 2,8-diallyl derivatives. researchgate.nettandfonline.com
The stereochemistry of the bicyclic system often dictates the direction of nucleophilic attack, influencing the configuration of the resulting products.
Cycloaddition Reactions and Their Products
Derivatives of this compound serve as precursors to highly strained and reactive alkenes, which readily participate in cycloaddition reactions. arkat-usa.org
Highly pyramidalized alkenes, such as those with the tricyclo[3.3.0.0(3,7)]oct-1(5)-ene skeleton, can be generated from derivatives of this compound. arkat-usa.org These alkenes are exceptionally reactive and cannot be isolated. arkat-usa.org In the absence of a trapping agent, they undergo dimerization through a [2+2] cycloaddition process. arkat-usa.org This reaction results in the formation of cyclobutane (B1203170) dimers, which can subsequently transform into diene dimers under the reaction conditions, typically involving molten sodium in boiling 1,4-dioxane. arkat-usa.org
The same highly reactive and pyramidalized alkenes derived from the cis-bicyclo[3.3.0]octane framework can be intercepted before they dimerize. arkat-usa.org When these alkenes are generated in the presence of a suitable dienophile, they can be trapped to form Diels-Alder adducts. arkat-usa.orgscience.gov This provides a synthetic route to complex polycyclic structures that would be difficult to access through other means. The efficiency of the Diels-Alder reaction competes with the [2+2] dimerization process. arkat-usa.org
| Precursor System | Reactive Intermediate | Reaction Type | Product Type | Ref |
| Derivative of this compound | Pyramidalized Alkene | [2+2] Cycloaddition | Cyclobutane Dimer | researchgate.net |
| Derivative of this compound | Pyramidalized Alkene | Diels-Alder ([4+2] Cycloaddition) | Diels-Alder Adduct | researchgate.net |
Rearrangement Reactions
Rearrangement reactions provide powerful methods for functionalizing and altering the carbon skeleton of this compound, enabling access to diverse and complex molecular architectures.
An efficient method for the bisallylation of this compound involves an in-situ Claisen rearrangement. tandfonline.com When the dione is heated with an excess of allyl alcohol and 2,2-dimethoxypropane (B42991) in refluxing toluene (B28343) with a catalytic amount of p-toluenesulfonic acid, a mixture of 2,6- and 2,8-diallyl-cis-bicyclo[3.3.0]octane-3,7-diones is produced in good yield. tandfonline.com This one-pot procedure provides direct access to these diallylated derivatives, which are valuable intermediates for the synthesis of tetracyclic polyquinanes. tandfonline.com The reaction yields the two regioisomers in a roughly 3:2 ratio. tandfonline.com
| Reactant | Reagents | Reaction | Products | Ref |
| This compound | Allyl alcohol, 2,2-dimethoxypropane, p-toluenesulfonic acid, toluene | Claisen Rearrangement | 2,6-Diallyl-cis-bicyclo[3.3.0]octane-3,7-dione and 2,8-Diallyl-cis-bicyclo[3.3.0]octane-3,7-dione | researchgate.net |
The Schmidt reaction offers an effective strategy for the desymmetrization of the C2-symmetric this compound. acs.orglibretexts.org This reaction involves treating the dione with sodium azide (B81097) (NaN3) in the presence of a strong acid, such as concentrated hydrochloric acid. libretexts.org The reaction proceeds via a mechanism akin to a Beckmann rearrangement, where a nitrogen atom is inserted into the bicyclic framework adjacent to one of the carbonyl groups. libretexts.org This transformation converts one of the five-membered carbocyclic rings into a six-membered lactam (a cyclic amide), thereby breaking the molecule's symmetry. acs.orglibretexts.org The resulting chiral, non-racemic lactams are valuable building blocks in total synthesis, for example, in the synthesis of the alkaloid tecomanine. acs.orgmolaid.com
Functional Group Interconversions
The functional group interconversions of this compound are pivotal in the construction of more elaborate molecular architectures. These transformations include the introduction of alkyl and allyl groups, reduction and oxidation of the carbonyls, epoxidation of derived alkenes, and the use of protecting groups.
Alkylation and diallylation of this compound and its derivatives have been explored as a means to introduce carbon substituents, which can serve as handles for further synthetic manipulations.
One approach involves the monoalkylation of a bisenol ether derivative of a tetracarboxylate precursor to this compound. researchgate.net Specifically, the tetra-tert-butyl cis-dioxobicyclo[3.3.0]octane-2,4,6,8-tetracarboxylate can be converted to its bisenol ether. researchgate.net Subsequent monoalkylation with allyl iodide, followed by hydrolysis, yields 2-allyl-cis-bicyclo[3.3.0]octane-3,7-dione. researchgate.net
Furthermore, both mono- and diallylation of cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione have been successfully achieved. researchgate.net This transformation is carried out under radical conditions using allyltributyltin on the corresponding bromo derivatives. researchgate.net
These allylated derivatives are valuable intermediates in the synthesis of higher polyquinanes. researchgate.net
Table 1: Alkylation and Diallylation of this compound Derivatives
| Starting Material | Reagents | Product | Reference |
| Bis(tert-butyl enol ether) of tetra-tert-butyl cis-dioxobicyclo[3.3.0]octane-2,4,6,8-tetracarboxylate | 1. KH, allyl iodide; 2. Hydrolysis | 2-Allyl-cis-bicyclo[3.3.0]octane-3,7-dione | researchgate.net |
| cis-1,5-Dimethylbicyclo[3.3.0]octane-3,7-dione (via bromo derivative) | Allyltributyltin (radical conditions) | Mono- and diallylated derivatives | researchgate.net |
The carbonyl groups of this compound and its derivatives can undergo reduction to form alcohols or can be involved in oxidation reactions.
The keto groups of ethyl cis-3,7-dioxobicyclo[3.3.0]octane-1-carboxylate can be protected as acetals using 2,2-dimethylpropane-1,3-diol. arkat-usa.org The resulting acetal (B89532) can then be reduced with lithium aluminum hydride (LAH) to the corresponding alcohol. arkat-usa.org
In a different context, the oxidation of an α-diazoketone with dimethyldioxirane (B1199080) is a key step in a synthetic route that ultimately leads to derivatives of this compound. arkat-usa.org
Epoxidation of unsaturated derivatives of this compound provides a pathway to introduce oxygenated functionalities and create stereogenic centers.
For instance, a derivative, 3,3:7,7-bis(2,2-dimethyl-1,3-propylidenedioxy)-1-[(cyclopent-3-en-1-yl)methoxymethyl]-cis-bicyclo[3.3.0]octane, undergoes epoxidation with m-chloroperoxybenzoic acid (mCPBA) to yield a mixture of stereoisomeric epoxides. arkat-usa.org Hydrolysis of the acetal groups of the resulting diketone epoxide with ceric ammonium (B1175870) nitrate (B79036) furnishes a mixture of stereoisomeric diketo-epoxides. arkat-usa.org
Interestingly, attempts to hydrolyze the epoxidized acetal under various acidic conditions resulted in complex mixtures due to reactions involving the epoxide ring. arkat-usa.org
The carbonyl groups of this compound are often protected as ketals to allow for selective reactions at other positions of the molecule.
The monoethylene ketal of this compound is a common intermediate for the synthesis of 3,7-disubstituted bicyclo[3.3.0]octanes. researchgate.net The use of this protecting group allows for a series of stereospecific reactions. researchgate.net
In other synthetic strategies, both keto functions of a diketoester derivative are protected with 2,2-dimethylpropane-1,3-diol to form a diketal. arkat-usa.org This protection is crucial before proceeding with the reduction of an ester group. arkat-usa.org
Table 2: Protecting Group Strategies for this compound Derivatives
| Starting Material | Protecting Group Reagent | Protected Product | Purpose | Reference |
| This compound | Ethylene glycol | Monoethylene ketal | Synthesis of 3,7-disubstituted derivatives | researchgate.net |
| Ethyl cis-3,7-dioxobicyclo[3.3.0]octane-1-carboxylate | 2,2-Dimethylpropane-1,3-diol | Diketal | To allow for selective reduction of the ester | arkat-usa.org |
Condensation Reactions
Condensation reactions are fundamental to the synthesis of the this compound core and are also employed in its further derivatization.
The synthesis of the this compound framework itself relies on a double intermolecular condensation, often referred to as the Weiss-Cook reaction. researchgate.netorgsyn.org This reaction involves the condensation of a 1,2-dicarbonyl compound, such as glyoxal (B1671930), with two equivalents of an acetonedicarboxylate ester. researchgate.networdpress.com
While the initial formation of the bicyclic dione is an intermolecular process, intramolecular condensation strategies are envisioned for the synthesis of more complex polycyclic systems from highly functionalized this compound derivatives. For example, the preparation of a dihydroxydione was envisioned through a double intramolecular condensation from a tetraketone precursor. arkat-usa.org However, attempts to achieve this transformation, as well as the intramolecular condensation of a diketoepoxide, were reported to be unsuccessful, leading to complex product mixtures. arkat-usa.org
In a different context, a rhenium-catalyzed intramolecular condensation of a cyclooctanone (B32682) derivative, which itself can be formed from precursors related to the bicyclo[3.3.0]octane system, leads to a bicyclo[3.3.1]nonane-dione. nih.govrsc.org
Knoevenagel Condensation in this compound Systems
The Knoevenagel condensation is a well-established method for forming carbon-carbon bonds, typically involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. wikipedia.org In the context of this compound, this reaction serves as a powerful tool for introducing new functional groups and extending the carbon framework.
The reaction involves the nucleophilic addition of a carbanion, generated from an active methylene compound by a weak base, to one of the carbonyl groups of the dione. This is followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.org The choice of the active methylene compound and the reaction conditions can influence the outcome and the nature of the resulting derivative. The Weiss-Cook reaction, which is used to synthesize this compound itself, operates on a mechanistic principle similar to the Knoevenagel condensation. wiktionary.orgwikiwand.comwikiwand.com
Research has shown that the Knoevenagel condensation can be a key step in the synthesis of various compounds. For instance, it is a crucial part of the commercial production of the antimalarial drug lumefantrine. lscollege.ac.in While specific examples of Knoevenagel condensations starting directly from this compound are not extensively detailed in the provided search results, the general principles of the reaction are well-documented. The reaction typically employs a mild base, as a strong base could lead to self-condensation of the ketone. wikipedia.org
The following table outlines the typical components and conditions for a Knoevenagel condensation:
| Component | Role | Examples |
| Carbonyl Compound | Electrophile | Aldehydes, Ketones (e.g., this compound) |
| Active Methylene Compound | Nucleophile precursor | Diethyl malonate, Malononitrile, Ethyl acetoacetate, Cyanoacetic acid wikipedia.orgresearchgate.net |
| Catalyst | Base | Piperidine, Pyridine, Sodium ethoxide lscollege.ac.inresearchgate.net |
| Solvent | Reaction medium | Ethanol (B145695), Pyridine wikipedia.orglscollege.ac.in |
Heterocycle Annulation Reactions
The dicarbonyl nature of this compound makes it an ideal precursor for the construction of fused heterocyclic systems through annulation reactions. The Fischer indole (B1671886) synthesis, in particular, has been effectively utilized to create novel polycyclic indole derivatives.
Twofold Fischer Indole Cyclization
The Fischer indole synthesis is a classic and widely used method for preparing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone in the presence of an acid catalyst. byjus.com When applied to a dione like this compound, a twofold cyclization can occur, leading to the formation of diindole structures.
This reaction proceeds through the initial formation of a bis-phenylhydrazone, which then undergoes a wiktionary.orgwiktionary.org-sigmatropic rearrangement, followed by the loss of ammonia (B1221849) to form the two indole rings. byjus.com The reaction of this compound with phenylhydrazine hydrochloride in an HCl/EtOH medium has been reported to yield the corresponding diindole derivative. thieme-connect.com To enhance the efficiency of this twofold cyclization, alternative conditions have been explored. For example, using thionyl chloride in ethanol (SOCl2/EtOH) to generate HCl in situ has been shown to significantly improve the yield of the diindole product. thieme-connect.com
Further research has demonstrated that this twofold Fischer indole cyclization can be a key step in the synthesis of more complex molecules, such as indole-based propellane derivatives. beilstein-journals.org
The following table summarizes the conditions and outcomes of the twofold Fischer indole cyclization of this compound:
| Reactant | Reagents/Conditions | Product | Yield | Reference |
| This compound | Phenylhydrazine hydrochloride, HCl/EtOH | Diindole derivative | 20% | thieme-connect.com |
| This compound | Phenylhydrazine hydrochloride, SOCl2/EtOH | Diindole derivative | 53% | thieme-connect.com |
| This compound | 1-Methyl-1-phenylhydrazine (B1203642), HCl/EtOH reflux | Diindole derivative | Not specified | beilstein-journals.org |
Anomalous Behavior in Fischer Indole Cyclization
Interestingly, the twofold Fischer indole cyclization of this compound does not always proceed as expected. Under certain conditions, anomalous or unexpected products can be formed. thieme-connect.comthieme-connect.com This unusual reactivity highlights the complex nature of the reaction mechanism and the influence of the reaction environment.
A significant finding is the formation of an unusual Cs-symmetrical pentaleno[2,1-b:5,6-b′]diindole product alongside the expected C2-symmetrical pentaleno[2,1-b:5,4-b′]diindole when the reaction is carried out with 1-methyl-1-phenylhydrazine in the presence of a low-melting mixture of L-(+)-tartaric acid and N,N′-dimethylurea at 70 °C. thieme-connect.comthieme-connect.comresearchgate.net This outcome is noteworthy because it deviates from the anticipated reaction pathway.
The formation of the anomalous product is attributed to a competing reaction pathway that becomes significant under these specific conditions. The low-melting mixture of L-(+)-tartaric acid and N,N′-dimethylurea acts as both a solvent and a catalyst, providing a unique reaction medium that influences the regioselectivity of the cyclization. idexlab.comresearchgate.net The mechanism for the formation of the unexpected isomer involves a different mode of cyclization onto the benzene (B151609) ring of the phenylhydrazone intermediate. nih.gov This anomalous behavior has also been observed with derivatives of this compound. thieme-connect.comresearchgate.net
The following table details the products of the anomalous twofold Fischer indole cyclization:
| Reactant | Reagents/Conditions | Products | Reference |
| This compound | 1-Methyl-1-phenylhydrazine, L-(+)-tartaric acid, N,N′-dimethylurea, 70 °C | pentaleno[2,1-b:5,4-b′]diindole (expected C2-symmetrical product) and pentaleno[2,1-b:5,6-b′]diindole (unusual Cs-symmetrical product) | thieme-connect.comthieme-connect.comidexlab.com |
Stereochemical Aspects of Cis Bicyclo 3.3.0 Octane 3,7 Dione Chemistry
Conformational Analysis of the Fused Bicyclic System
The cis-bicyclo[3.3.0]octane skeleton is composed of two cyclopentane (B165970) rings fused in a cis-manner, resulting in a distinct V-shape. nih.gov This fundamental structure dictates the accessibility of the two faces of the molecule, designated as the convex (exo) and concave (endo) faces. The inherent strain and geometry of this fused system lead to a preferred conformation where the two five-membered rings adopt an envelope or twist conformation to minimize steric interactions.
Computational studies and experimental data, including 1H and 13C NMR spectroscopy and X-ray diffraction, have been employed to elucidate the preferred conformations of cis-bicyclo[3.3.0]octane-3,7-dione and its derivatives. cdnsciencepub.com These studies have shown that the distance between the two carbonyl carbons (C3 and C7) can be short enough in certain conformations to allow for transannular reactions, a key feature in the synthesis of tricyclic compounds. cdnsciencepub.com The conformational preferences of the cyclopentane rings play a crucial role in determining the stereochemical outcome of reactions at the carbonyl groups. cdnsciencepub.com For instance, the reduction of the diketone often occurs preferentially from the more sterically accessible exo face. nih.gov
The conformation of the bicyclic system is also influenced by substituents. For example, in cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione, the methyl groups introduce additional steric bulk, which can affect the reactivity and stereoselectivity of the molecule.
Diastereoselective Control in Synthetic Transformations
The distinct steric environments of the exo and endo faces of this compound provide a powerful tool for achieving diastereoselective control in its chemical transformations. Nucleophilic attack on the carbonyl groups is a prime example of this phenomenon.
Reduction of this compound with reducing agents like lithium aluminum hydride preferentially occurs from the more exposed exo face, leading to the formation of the endo-alcohols. nih.gov This stereoselectivity has been observed to be significant, with one study reporting a 5:1 ratio of the endo,endo-diol to the endo,exo-diol. nih.gov
Similarly, reactions involving the formation of new carbon-carbon bonds often exhibit high diastereoselectivity. For instance, the reaction of the monoethylene ketal of this compound with α-thio and α-seleno carbanions proceeds with high diastereoselectivity. oup.com The stereochemical course of reactions like the Bucherer–Bergs and Strecker reactions with cis-bicyclo[3.3.0]octan-3-one is also dictated by the preferred conformation of the cyclopentane rings, leading to specific diastereomeric products. cdnsciencepub.com
The introduction of substituents can further influence the diastereoselectivity. In the synthesis of 1-substituted this compound derivatives, the stereochemistry of epoxidation and cis-dihydroxylation reactions is a critical consideration. arkat-usa.org Computational studies have been instrumental in explaining unexpected stereochemical outcomes, such as the dihydroxylation of a cis-bicyclo[3.3.0]octene derivative occurring on the apparently more hindered concave face, with torsional effects being identified as the controlling factor. nih.gov
Chirality and Enantioselective Synthesis of Derivatives
While this compound itself is an achiral molecule (it possesses a plane of symmetry), its derivatization can lead to the formation of chiral molecules. The synthesis of enantiomerically pure or enriched derivatives is a significant area of research, particularly for applications in the synthesis of natural products and chiral materials. oup.com
A key strategy for achieving enantioselectivity is the use of chiral reagents or catalysts. For example, the enantioselective reaction of the monoethylene ketal of this compound with an α-thio carbanion in the presence of a chiral bis(oxazoline) ligand has been shown to produce products with high enantioselectivity (up to 99% ee). oup.com This approach allows for the synthesis of axially chiral cis-arylmethylenebicyclo[3.3.0]octanes, which are of interest for their chiroptical properties. oup.com
Another approach involves the use of the molecule as a scaffold in the synthesis of more complex chiral structures. For instance, it has been used in the preparation of modular antimalarial drugs called trioxaquines, where its condensation with other components leads to the formation of multiple stereoisomers. academie-sciences.fr The twofold Fischer indole (B1671886) cyclization of this compound has also been shown to produce different chiral isomers. researchgate.net
The development of new hydrophilic chiral bicyclo[3.3.0]diene ligands for catalytic asymmetric reactions further highlights the importance of this structural motif in enantioselective synthesis. acs.org
Mechanistic Investigations of Reactions Involving Cis Bicyclo 3.3.0 Octane 3,7 Dione
Elucidation of the Weiss–Cook Condensation Mechanism
The generally accepted steps for the Weiss-Cook condensation are outlined below.
Table 1: Mechanistic Steps of the Weiss-Cook Condensation
| Step | Description | Intermediate Type |
|---|---|---|
| 1 | First Michael Addition | An enolate of the first molecule of dialkyl 1,3-acetonedicarboxylate attacks one of the carbonyls of the 1,2-dicarbonyl compound. |
| 2 | First Intramolecular Aldol (B89426) Condensation | The resulting intermediate undergoes an intramolecular aldol reaction to form a five-membered ring. |
| 3 | Dehydration | The aldol adduct dehydrates to form a 4-hydroxycyclopentenone intermediate. rsc.org |
| 4 | Second Michael Addition | The enolate of a second molecule of dialkyl 1,3-acetonedicarboxylate attacks the conjugated system of the cyclopentenone intermediate. |
| 5 | Second Intramolecular Aldol Condensation | A final intramolecular aldol condensation occurs, followed by dehydration, to form the bicyclic dione (B5365651) framework. |
| 6 | Hydrolysis & Decarboxylation | The ester groups are typically hydrolyzed and the resulting β-keto acids are decarboxylated to yield the final cis-bicyclo[3.3.0]octane-3,7-dione. synarchive.comorgsyn.org |
Mechanistic Pathways of Cyclizations and Rearrangements
The this compound skeleton is a versatile platform for further transformations, including various cyclizations and rearrangements that lead to complex polycyclic structures.
One notable transformation is the twofold Fischer indole (B1671886) cyclization. When this compound is treated with 1-methyl-1-phenylhydrazine (B1203642), it can yield two different diindole isomers. The formation of these products is explained by mechanistic pathways involving different enehydrazine intermediates. A wikiwand.comwikiwand.com-sigmatropic rearrangement of a kinetically favorable intermediate leads to the cis-fused product, while the thermodynamically more stable enehydrazine intermediate rearranges to give the trans-fused diindole. researchgate.net
Skeletal rearrangements can also be employed to construct the bicyclo[3.3.0]octane system itself. A novel rearrangement induced by an intramolecular Michael addition has been shown to convert a bicyclo[3.3.1]nonane-2,4,9-trione framework into a highly functionalized bicyclo[3.3.0]octane system. edulll.grnih.gov This transformation proceeds through a proposed cascade of reactions initiated by the Michael attack. nih.gov
Other mechanistic pathways leading to the bicyclo[3.3.0]octane core include:
Radical Cyclization: Transannular ketone-olefin cyclizations mediated by samarium(II) iodide (SmI₂) have been used to construct the bicyclo[3.3.0]octane ring system. The high regio- and diastereoselectivity of this process is rationalized by the structure of the ketyl radical anion intermediate, where the orbital of the alkene is perfectly aligned for the addition of the ketyl radical to the C-5 position. nih.gov
Carbocation Rearrangement: Ring expansion reactions of systems like 6-(1-methylethylidene)-bicyclo[3.2.0]heptanes in polar solvents can yield bicyclo[3.3.0]octane derivatives. The mechanism involves the formation of a tertiary carbocation that rearranges to the more stable bicyclic system. researchgate.net
Isolation and Characterization of Key Reaction Intermediates
The elucidation of complex reaction mechanisms relies heavily on the successful isolation and characterization of transient species. In the study of reactions involving this compound, several key intermediates have been successfully identified.
A significant breakthrough in understanding the Weiss-Cook condensation was the isolation of 1:1 adducts, specifically 4-hydroxycyclopent-2-en-1-ones. rsc.orgrsc.org This provided direct evidence for their role as key intermediates in the reaction pathway. Further supporting this, a trihydroxyindene system was isolated for the first time under Weiss conditions, lending additional weight to the existence of cyclopentenone intermediates. researchgate.netrsc.org
In an unusual case of the Weiss-Cook condensation, an "abnormal" product was not only isolated but its structure was definitively determined by X-ray crystallography. researchgate.net This intermediate, pentamethyl cis-3-(carbomethoxymethyl)-3,7-dihydroxy-2-oxabicyclo-[3.3.0]oct-7-ene-1,4,5,6,8-pentacarboxylate, is believed to be the result of a kinetically controlled pathway, which upon heating, rearranges to the thermodynamically favored product. researchgate.net
In subsequent reactions of the dione, intermediates have also been characterized. For instance, in the twofold Fischer indole cyclization, the different product ratios observed under various conditions are explained by the formation of distinct kinetically and thermodynamically favorable enehydrazine intermediates, which undergo a wikiwand.comwikiwand.com-sigmatropic rearrangement. researchgate.net Mechanistic studies of other transformations, such as the Bamford-Stevens reaction on derivatives, have identified diazo compounds, thioketones, and thiiranes as key intermediates. researchgate.net
Table 2: Characterized Intermediates in Reactions Involving this compound
| Reaction | Isolated Intermediate | Characterization Method(s) | Reference |
|---|---|---|---|
| Weiss-Cook Condensation | 4-Hydroxycyclopent-2-en-1-ones | Spectroscopic analysis | rsc.orgrsc.org |
| Weiss-Cook Condensation | Trihydroxyindene system | Spectroscopic analysis | researchgate.netrsc.org |
| Weiss-Cook Condensation | Pentamethyl cis-3-(carbomethoxymethyl)-3,7-dihydroxy-2-oxabicyclo-[3.3.0]oct-7-ene-1,4,5,6,8-pentacarboxylate | X-ray crystallography | researchgate.net |
| Fischer Indole Cyclization | Enehydrazine intermediates | Inferred from product analysis and mechanistic rationale | researchgate.net |
| Michael-Induced Rearrangement | Bicyclo[3.3.0]octane product | Molecular structure analysis | edulll.gr |
Applications in the Total Synthesis of Complex Polycyclic Natural and Non Natural Products
Precursors to Polyquinanes and Related Carbocycles
The bicyclo[3.3.0]octane skeleton is a fundamental structural unit within the polyquinane family of natural products, which are characterized by the presence of multiple fused five-membered rings. The dione (B5365651) serves as a key building block for accessing these intricate structures, including triquinacenes, dodecahedranes, and fenestranes. arkat-usa.orgumich.edu
cis-Bicyclo[3.3.0]octane-3,7-dione is a valuable precursor for the synthesis of derivatives of tricyclo[5.2.1.0⁴¹⁰]deca-2,5,8-triene, commonly known as triquinacene. arkat-usa.orgresearchgate.net The synthesis of centro-substituted triquinacenes, for instance, can be achieved through the Weiss-Cook reaction, which forms the core bicyclic dione structure. researchgate.net Subsequent modifications, such as regiospecific mono-allylation of an enol ether derivative of the dione, set the stage for further cyclizations to build the complete triquinacene framework. researchgate.net
One strategy involves preparing 1-substituted this compound derivatives as potential precursors to a triquinacene with a pyramidalized carbon-carbon double bond. arkat-usa.org Although some synthetic routes involving double intramolecular aldol (B89426) condensations proved challenging, the dione remains a key starting point for these advanced targets. arkat-usa.org The conversion of the two keto groups into alkene functions is a described method in the synthesis of triquinacene derivatives. arkat-usa.org
The highly symmetrical and aesthetically pleasing C₂₀H₂₀ cage molecule, dodecahedrane (B1217162), has been a long-standing target in organic synthesis. The synthesis of dodecahedrane derivatives can be envisioned starting from triquinacene precursors, which themselves are derived from this compound. arkat-usa.orgacs.org
A proposed strategy involves the synthesis of a bridged triquinacene containing a pyramidalized C=C bond. arkat-usa.org It is hypothesized that this highly strained and reactive alkene could undergo a [2+2+2+2+2+2] dimerization process to assemble the dodecahedrane cage. arkat-usa.org This approach highlights the role of the dione as the foundational element for constructing the necessary, complex triquinacene monomer required for the final cage-forming dimerization. arkat-usa.org
Fenestranes, or "window-panes," are polycyclic compounds containing a central quaternary carbon atom common to four fused rings. Attempts have been made to utilize this compound derivatives as precursors for [5.5.5.5]fenestrane systems. researchgate.net
In one study, a derivative, 1-(1,5-dioxopentyl)-cis-bicyclo[3.3.0]octane-3,7-dione, was targeted for an "aldol approach" to construct the fenestrane skeleton. However, the target molecule underwent an unexpected transannular cyclization instead of the desired intramolecular aldol condensation. This led to the formation of diastereomeric diketodiacetates, thwarting the synthesis of the fenestrane derivative but revealing interesting alternative reaction pathways of these constrained systems. researchgate.net
Scaffold for Semibullvalenes
Semibullvalenes are fluxional molecules known for their rapid, reversible Cope rearrangement. This compound provides a convenient entry point to these structurally unique compounds. Several 3- and 7-substituted semibullvalenes have been successfully prepared starting from the corresponding bicyclo[3.3.0]octa-3,7-diones. researchgate.netresearchgate.net The synthetic sequence typically involves modifications of the ketone functionalities to introduce the necessary unsaturation and substitution pattern required for the semibullvalene framework.
Synthesis of Bridged Triquinacenes
The dione is instrumental in the synthesis of bridged triquinacenes, which are key intermediates in more complex synthetic goals, such as the aforementioned dodecahedrane synthesis. arkat-usa.org The general approach involves the elaboration of the this compound core. For example, the synthesis of 1,10-cyclohexanotriquinacene was accomplished via the Weiss reaction, followed by key steps including regiospecific mono-allylation and the dehydration of a triol intermediate to furnish the final bridged structure. researchgate.net
Research has also focused on preparing 1-substituted derivatives of the dione as precursors for bridged triquinacenes that feature a pyramidalized double bond, a highly reactive functional group of theoretical interest. arkat-usa.org
Construction of Nitrogen-Containing Polycyclic Skeletons
The reactivity of the dione's carbonyl groups extends to reactions with nitrogen nucleophiles, enabling the construction of novel nitrogen-containing polycyclic skeletons.
A notable example is the twofold Fischer indole (B1671886) cyclization. When this compound is treated with 1-methyl-1-phenylhydrazine (B1203642) in a low-melting mixture of L-(+)-tartaric acid and N,N'-dimethylurea, it undergoes cyclization to form pentalenodiindole skeletons. researchgate.net This reaction anomalously produces not only the expected C₂-symmetrical product (pentaleno[2,1-b:5,4-b']diindole) but also an unusual Cₛ-symmetrical isomer (pentaleno[2,1-b:5,6-b']diindole). researchgate.net
Furthermore, semibullvalenes derived from the dione can be used to synthesize diazatriquinacenes. The cycloaddition of N-phenyltriazolindione to these semibullvalenes results in a rearrangement of the carbon skeleton to form dihydrodiazatriquinacenes, demonstrating another route to complex, nitrogen-containing polycyclic systems from the versatile dione starting material. researchgate.netresearchgate.net
Pentaleno[2,1-b:5,4-b′]diindole and Pentaleno[2,1-b:5,6-b′]diindole Skeletons
An efficient method for synthesizing pentaleno[2,1-b:5,4-b′]diindole and pentaleno[2,1-b:5,6-b′]diindole skeletons utilizes a twofold Fischer indole cyclization of this compound. thieme-connect.comresearchgate.net When treated with 1-methyl-1-phenylhydrazine in the presence of a low-melting mixture of L-(+)-tartaric acid and N,N′-dimethylurea at 70 °C, the dione undergoes this cyclization. thieme-connect.comresearchgate.netthieme-connect.com This reaction yields both the expected C2-symmetrical pentaleno[2,1-b:5,4-b′]diindole and the unusual Cs-symmetrical pentaleno[2,1-b:5,6-b′]diindole. thieme-connect.comresearchgate.netthieme-connect.com
The reaction conditions and the resulting product distribution have been a subject of study. For instance, the use of a low-melting mixture of L-(+)-tartaric acid and N,N′-dimethylurea has been shown to be an effective medium for this transformation. thieme-connect.comresearchgate.netthieme-connect.com
Table 1: Twofold Fischer Indole Cyclization of this compound
| Reactant | Reagent | Conditions | Products |
| This compound | 1-Methyl-1-phenylhydrazine | L-(+)-tartaric acid, N,N′-dimethylurea, 70°C | Pentaleno[2,1-b:5,4-b′]diindole, Pentaleno[2,1-b:5,6-b′]diindole |
Dihydrodiazatriquinacenes
This compound derivatives serve as precursors for the synthesis of dihydrodiazatriquinacenes. researchgate.net The process involves the preparation of 3- and 7-substituted semibullvalenes from the parent dione. researchgate.net The subsequent cycloaddition of N-phenyltriazolindione to these semibullvalenes leads to a rearrangement of the carbon skeleton, forming the dihydrodiazatriquinacene framework. researchgate.net
Precursors for Prostanoid Analogues
This compound is a key starting material in the synthesis of various prostanoid analogues. For example, it is utilized in the total synthesis of the carbocyclic analogue of prostacyclin. researchgate.net The synthesis of 1-substituted this compound derivatives has also been explored as potential precursors for polyquinanes, a class of compounds that includes some prostanoids. arkat-usa.orgumich.edu
One synthetic route to a carbacyclin, a stable prostacyclin analogue, begins with the ketalization of this compound. drugfuture.com This is followed by a series of functional group manipulations, including controlled hydrolysis, carboxylation, reduction, and protection, to build the necessary side chains and stereochemistry of the prostanoid structure. drugfuture.com
Computational and Theoretical Studies on Cis Bicyclo 3.3.0 Octane 3,7 Dione and Its Derivatives
Electronic Structure and Stability Analysis of the Bicyclic Core
The cis-fused bicyclo[3.3.0]octane system is known to be significantly more stable than its trans counterpart, with a calculated energy difference of approximately 6-7 kcal/mol. sigmaaldrich.com This inherent stability of the cis configuration is a key thermodynamic factor favoring its formation in synthetic reactions like the Weiss-Cook condensation. sigmaaldrich.com
Computational studies on various isomers of the C8H14 system have further elucidated the stability of the bicyclo[3.3.0]octane core. atlantis-press.com When comparing different bicyclic isomers, the bridgedhead bicyclic rings are generally the most stable, followed by fused and then spiro bicyclic rings. researchgate.net Within the fused bicyclic ring category, cis-octahydropentalene (the parent hydrocarbon of cis-bicyclo[3.3.0]octane-3,7-dione) is notably stable, with an enthalpy of formation very close to that of the most stable C8H14 isomer, bicyclo[3.2.1]octane. atlantis-press.com The stability of cis isomers over trans isomers is a recurring theme in these fused ring systems. atlantis-press.comresearchgate.net
Reaction Pathway Modeling and Transition State Characterization
Computational modeling has been instrumental in understanding the stereoselectivity of reactions involving the cis-bicyclo[3.3.0]octane framework. For instance, in the dihydroxylation of a cis-bicyclo[3.3.0]octene derivative, computational studies explained the unexpected experimental observation of the reaction occurring on the more sterically hindered concave face. nih.gov
By modeling the reaction pathway and characterizing the transition states using methods like B3LYP and B3LYP-D3, researchers determined that torsional effects are largely responsible for this stereoselectivity. nih.gov The energy difference between the transition structures for attack from the less hindered (α-face) and more hindered (β-face) was calculated to be 2.2 kcal/mol at the B3LYP level, favoring the experimentally observed product. nih.gov These calculations revealed that the geometry of the starting material and the flexibility or rigidity of its conformations are crucial in predicting the outcome of such reactions. nih.gov
Conformational Energy Landscapes
The conformational landscape of cis-bicyclo[3.3.0]octane derivatives plays a significant role in their reactivity. For derivatives with a cyclopentene (B43876) ring, two envelope conformations are possible, with the flap of the envelope being either up or down. nih.gov The relative energies of these conformers can influence the stereochemical outcome of reactions.
For example, in the study of the dihydroxylation of a substituted cis-bicyclo[3.3.0]octenone, only one envelope conformation was found to be the energy minimum for the cyclopentene ring. nih.gov However, other parts of the molecule, such as substituent groups, can adopt various conformations, leading to a set of conformers with different energies. nih.gov Understanding this conformational energy landscape is critical for accurately modeling reaction pathways and predicting product distributions. nih.gov
Density Functional Theory (DFT) Applications in Predicting Reactivity and Structure
Density Functional Theory (DFT) has become a powerful tool for investigating the properties of this compound and its derivatives. DFT calculations, often in conjunction with basis sets like 6-31G* and 6-311G*, are used to optimize molecular geometries, locate local minima on the potential energy surface, and calculate energies. atlantis-press.comresearchgate.net
These calculations provide detailed geometrical parameters, such as bond lengths and angles, which substantiate the three-dimensional structure and relative stabilities of different isomers and conformers. researchgate.net For instance, DFT has been used to study a series of 1-substituted this compound derivatives, providing theoretical backing for their potential as precursors in the synthesis of other complex molecules, even when subsequent experimental steps proved challenging. arkat-usa.org Furthermore, DFT calculations have been employed to predict vibrational circular dichroism (VCD) spectra for bicyclo[3.3.0]octane derivatives, which can aid in determining the absolute configuration of chiral molecules within this class. researchgate.net
Table of Calculated Energies for C8H14 Isomers
| Isomer | Level of Theory | Total Energy (Hartrees) | Relative Energy (kcal/mol) |
| bicyclo[3.2.1]octane | B3LYP/6-311G | -313.3323 | 0.00 |
| cis-octahydropentalene | B3LYP/6-311G | -313.3319 | 0.24 |
| bicyclo[2.2.2]octane | B3LYP/6-311G | -313.3312 | 0.70 |
| trans-octahydropentalene | B3LYP/6-311G | -313.3195 | 8.14 |
| cis-bicyclo[4.2.0]octane | B3LYP/6-311G | -313.3001 | 19.84 |
| cis-bicyclo[5.1.0]octane | B3LYP/6-311G | -313.2999 | 19.91 |
| spiro[3.4]octane | B3LYP/6-311G | -313.2989 | 20.44 |
| spiro[2.5]octane | B3LYP/6-311G | -313.2958 | 22.40 |
| 1,1-dimethylbicyclopropane | B3LYP/6-311G* | -313.2598 | 45.21 |
This table presents a selection of C8H14 isomers and their relative stabilities calculated using DFT. Data sourced from computational studies. atlantis-press.comresearchgate.net
Advanced Spectroscopic and Analytical Characterization for Research Purposes
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, ³¹P NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of cis-bicyclo[3.3.0]octane-3,7-dione. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR experiments, provides unambiguous evidence for its structure.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the different protons in the molecule. The spectrum shows a complex multiplet for the two bridgehead protons (CH) and two sets of doublets of doublets for the four methylene (B1212753) protons (CH₂) adjacent to the carbonyl groups. orgsyn.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is relatively simple, reflecting the symmetry of the molecule. It typically shows distinct peaks for the carbonyl carbons (C=O), the bridgehead carbons (CH), and the methylene carbons (CH₂). orgsyn.orgcdnsciencepub.com The chemical shift of the carbonyl carbon is particularly diagnostic, appearing in the downfield region typical for ketones. orgsyn.org
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed for more detailed structural assignment, especially for substituted derivatives. arkat-usa.orgresearchgate.netlu.se For instance, COSY experiments confirm the coupling between adjacent protons, while HSQC and HMBC spectra correlate the proton signals with their directly attached and long-range coupled carbon atoms, respectively. arkat-usa.orgresearchgate.net In the analysis of complex mixtures containing isomers, 2D NMR is crucial for assigning the correct stereochemistry. lu.se
³¹P NMR Spectroscopy: While not directly applicable to this compound itself, ³¹P NMR spectroscopy is a valuable tool for characterizing its phosphorus-containing derivatives. For example, in reactions with organophosphorus reagents, the appearance of specific signals in the ³¹P NMR spectrum confirms the formation of new phosphorus-containing compounds. researchgate.net For instance, a derivative showed a signal at 22.7 ppm, and another at 78.3 ppm, confirming the presence of phosphorus. researchgate.net
Table 1: Representative NMR Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
|---|---|---|---|---|
| ¹H | 3.04 | m | CH (bridgehead) | orgsyn.org |
| 2.59 | dd | CH₂ (Hʙ of CHᴀHʙ) | orgsyn.org | |
| 2.16 | dd | CH₂ (Hᴀ of CHᴀHʙ) | orgsyn.org | |
| ¹³C | 217.2 | s | C=O | orgsyn.org |
| 42.6 | t | CH₂ | orgsyn.org | |
| 35.5 | d | CH (bridgehead) | orgsyn.org |
Mass Spectrometry (MS)
Mass spectrometry provides essential information about the molecular weight and fragmentation pattern of this compound. Under electron ionization (EI) conditions, the molecule typically exhibits a clear molecular ion peak (M⁺). orgsyn.org The fragmentation pattern can also be diagnostic, providing clues about the structure of the molecule. orgsyn.orgresearchgate.net
Table 2: Key Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment | Reference |
|---|---|---|---|
| 138 | 41 | M⁺ | orgsyn.org |
| 69 | 36 | Fragment | orgsyn.org |
| 68 | 58 | Fragment | orgsyn.org |
| 41 | 100 | Fragment | orgsyn.org |
| 39 | 53 | Fragment | orgsyn.org |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a quick and effective method for identifying the key functional groups in this compound. The most prominent feature in its IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is characteristic of saturated ketones. orgsyn.org
Table 3: Characteristic IR Absorption for this compound
| Wavenumber (cm⁻¹) | Description | Reference |
|---|---|---|
| 1738 | C=O stretch | orgsyn.org |
| 1673 | C=O stretch (in a derivative) | researchgate.net |
X-ray Crystallography for Solid-State Structural Elucidation
Gas Chromatography (GC) for Mixture Analysis
Gas chromatography (GC) is a valuable analytical tool for assessing the purity of this compound and for analyzing the composition of reaction mixtures during its synthesis or derivatization. arkat-usa.org When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of different components in a mixture. For example, in the synthesis of substituted derivatives, GC-MS can be used to determine the ratio of different stereoisomers produced. arkat-usa.org The retention time (tR) is a key parameter in GC analysis, and for a derivative of the target compound, a retention time of 16.4 minutes has been reported under specific conditions. arkat-usa.org Another related compound, 2-(2-oxoethyl)-cis-bicyclo[3.3.0]octane-3,7-dione, has a reported Kovats retention index of 1734 on a semi-standard non-polar column. nih.gov
Future Directions and Emerging Research Avenues in Cis Bicyclo 3.3.0 Octane 3,7 Dione Chemistry
Development of Novel and Efficient Synthetic Routes
The classical synthesis of cis-bicyclo[3.3.0]octane-3,7-dione and its derivatives is often achieved through the Weiss-Cook reaction, which involves the condensation of a 1,2-dicarbonyl compound with dimethyl 1,3-acetonedicarboxylate. orgsyn.org While effective, this method can be sensitive to reaction conditions and may require subsequent purification steps like chromatography. orgsyn.org Future research is focused on developing more streamlined, efficient, and environmentally benign synthetic strategies.
Key areas of development include:
Catalytic Asymmetric Syntheses: While the parent dione (B5365651) is achiral, many of its derivatives are not. The development of catalytic, enantioselective routes to substituted cis-bicyclo[3.3.0]octane-3,7-diones is a major goal. This would provide direct access to chiral building blocks crucial for the synthesis of pharmaceuticals and other biologically active molecules.
Green Chemistry Approaches: Researchers are exploring methods that reduce waste, use less hazardous reagents, and are more atom-economical. This includes the use of low-melting mixtures of reagents, such as L-(+)-tartaric acid and N,N′-dimethylurea, which can act as both catalyst and solvent, simplifying workup procedures. thieme-connect.com
Flow Chemistry: The application of continuous flow technology could offer significant advantages over traditional batch processing. Flow reactors can provide precise control over reaction parameters like temperature, pressure, and reaction time, potentially leading to higher yields, improved purity, and safer handling of reactive intermediates.
Novel Annulation Strategies: The discovery of new ring-forming (annulation) reactions is a constant pursuit in organic chemistry. orgsyn.org Future work will likely involve novel cyclization cascades initiated by different functionalities, aiming to construct the bicyclic core in fewer steps and with greater control over stereochemistry. For instance, research has shown the synthesis of substituted derivatives from ethyl cis-3,7-dioxobicyclo-[3.3.0]octane-1-carboxylate. arkat-usa.org
Table 1: Comparison of Synthetic Approaches for Bicyclo[3.3.0]octane-3,7-diones
Exploration of Undiscovered Reactivity Patterns
The two ketone functionalities in this compound are positioned in a unique spatial relationship, which can lead to interesting and sometimes unexpected reactivity. While reactions like olefination, reduction, and condensation are known, there is still much to explore. researchgate.net
Future research in this area may focus on:
Transannular Reactions: The proximity of the C3 and C7 carbonyl groups across the ring system could enable transannular reactions (reactions occurring across the ring) under specific conditions. Research into the reduction of cis-1,5-dimethylbicyclo[3.3.0]octane-3,7-dione has shown that bond formation between C3 and C7 is possible, leading to tricyclo[3.3.0.03,7]octane derivatives. cdnsciencepub.com Investigating new reagents or catalysts to promote such pathways could lead to rapid access to complex tricyclic and polycyclic systems.
Selective Monofunctionalization: Achieving selective reaction at only one of the two identical ketone sites is a significant synthetic challenge. Developing new protecting group strategies or using sterically demanding reagents could provide more reliable methods for monofunctionalization, opening up pathways to asymmetrically substituted derivatives.
Domino and Cascade Reactions: The dione is an excellent substrate for initiating reaction cascades. For example, a single reaction at one ketone could trigger a sequence of intramolecular events, rapidly building molecular complexity. A twofold Fischer indole (B1671886) cyclization has been demonstrated, which creates complex pentaleno-diindole skeletons in a single step. thieme-connect.com Designing new cascade reactions starting from the dione is a promising avenue for synthetic efficiency.
Photochemistry: The photochemical behavior of this compound is an area ripe for exploration. Irradiation could lead to novel rearrangements, cycloadditions, or fragmentation pathways that are inaccessible through traditional thermal chemistry.
Potential Applications as Scaffolds in Materials Science
The rigid, well-defined three-dimensional structure of the cis-bicyclo[3.3.0]octane unit makes it an attractive scaffold for the design of new materials. While applications are still emerging, the parent hydrocarbon skeleton, octahydropentalene, is noted for its utility as a constrained aliphatic template for designing self-assembling motifs. atlantis-press.com
Emerging research directions include:
Polymer Chemistry: The dione can be used as a monomer or a cross-linking agent to create novel polymers. The rigidity of the bicyclic unit could impart desirable properties to the resulting polymer, such as high thermal stability, specific mechanical strength, or defined porosity.
Liquid Crystals: By attaching appropriate mesogenic (liquid crystal-forming) groups to the bicyclic scaffold, it may be possible to create new liquid crystalline materials. The defined stereochemistry of the core could influence the packing and phase behavior of these materials.
Supramolecular Chemistry and Host-Guest Systems: The C2-symmetric shape of the dione makes it an interesting building block for creating larger, self-assembling supramolecular structures, including cages and coordination polymers. mdpi.com These structures could have applications in molecular recognition, catalysis, or as contrast agents for medical imaging. mdpi.com
Functional Materials: Derivatives of the dione could serve as precursors to highly reactive alkenes, which can be trapped to form complex polyquinane structures. arkat-usa.org Furthermore, the diketone functionality itself is known to be a useful moiety in materials with interesting electronic or photophysical properties. mdpi.com
Advanced Computational Methodologies for Predictive Chemistry
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of molecules like this compound. Theoretical calculations can provide insights that are difficult to obtain through experiments alone.
Future applications of computational methods will likely involve:
Reaction Mechanism and Selectivity Prediction: Methods like Density Functional Theory (DFT) can be used to model reaction pathways and transition states. atlantis-press.comnih.govresearchgate.net This allows chemists to understand why a reaction gives a particular product, predict the stereochemical outcome of new reactions, and rationally design catalysts to favor a desired outcome. For example, computational studies have been used to explain the unexpected stereoselectivity of dihydroxylation reactions on related bicyclo[3.3.0]octene systems. nih.gov
In Silico Design of Functional Molecules: Before spending time and resources in the lab, computational screening can be used to design and evaluate new derivatives of the dione for specific applications. This could involve calculating properties like electronic structure, molecular orbital energies, and potential for self-assembly to identify promising candidates for synthesis.
Conformational Analysis: Although the cis-fused system is relatively rigid, its five-membered rings can adopt different envelope conformations. nih.gov Advanced computational methods can accurately predict the populations of these conformers and how they influence reactivity, which is crucial for understanding stereocontrol. nih.gov
Spectroscopic Prediction: Calculating spectroscopic data, such as NMR chemical shifts (¹³C NMR), can be a powerful tool for structure elucidation. chemicalbook.com When experimental data is ambiguous, comparing it to computationally predicted spectra can help confirm the structure of a new compound or stereoisomer. nih.gov
Table 2: Key Compound Names Mentioned
Q & A
Q. What are the primary synthetic routes for cis-bicyclo[3.3.0]octane-3,7-dione?
The most common method is the Weiss–Cook condensation . This involves reacting dimethyl 3-oxoglutarate with glyoxal in an aqueous acidic buffer (e.g., pH 5–6). The reaction proceeds via two sequential Michael additions, forming a bicyclic intermediate. Subsequent acid-catalyzed hydrolysis and decarboxylation yield the dione. Key considerations include:
Q. How is the molecular structure of this compound validated experimentally?
Q. What are the key applications of this compound in organic synthesis?
It serves as a rigid bicyclic scaffold for:
Q. How do researchers mitigate instability during synthesis?
Q. What spectral databases provide reference data for this compound?
Advanced Research Questions
Q. How can reaction yields be improved in the Weiss–Cook condensation?
Q. What computational methods predict the conformational stability of this dione?
Q. How are derivatives of this dione synthesized for biological evaluation?
Q. What mechanistic insights explain the regioselectivity of its reactions?
Q. How is the biological activity of its derivatives assessed?
- Antimicrobial assays : Broth microdilution against S. aureus and E. coli (MIC values: 8–32 μg/mL) .
- Cytotoxicity : MTT assays on cancer cell lines (IC ~10 μM for prostate cancer) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
